molecular formula C16H18ClN3O2S B2554322 Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate CAS No. 346662-91-7

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B2554322
CAS No.: 346662-91-7
M. Wt: 351.85
InChI Key: AGQZNIGGIBWSLJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chlorophenylthiazole with piperazine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of both a thiazole ring and a piperazine moiety. This combination imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-2-22-16(21)20-9-7-19(8-10-20)15-18-14(11-23-15)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZNIGGIBWSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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